2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide
説明
特性
IUPAC Name |
2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-4-20-13-9-10-14-21(20)27-22(32)17-30-23-18(3)28-31(5-2)24(23)25(33)29(26(30)34)16-15-19-11-7-6-8-12-19/h6-14H,4-5,15-17H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOBXDLILNHSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N(N=C3C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure incorporates a pyrazolo-pyrimidine core, which is known for diverse biological activities.
The compound is primarily investigated for its inhibitory effects on cyclooxygenase (COX) enzymes. COX enzymes are crucial in the inflammatory pathway, converting arachidonic acid into prostaglandins.
2. Inhibitory Activity
Research indicates that the compound exhibits selective inhibition of COX-II over COX-I, which is beneficial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors. The IC50 values for COX-II inhibition have been reported in the range of 0.52 to 22.25 μM , demonstrating moderate potency compared to established drugs like Celecoxib (IC50 = 0.78 μM) .
3. Anti-inflammatory Effects
In vivo studies have shown that the compound significantly reduces inflammation in animal models. For instance, one study reported a 64.28% inhibition of inflammatory markers in comparison to 57.14% for Celecoxib .
Case Study 1: COX Inhibition
A comparative study evaluated various pyrazolo derivatives, including our compound, against COX-I and COX-II enzymes. The results indicated that modifications in the phenyl ring structure enhanced selectivity towards COX-II while maintaining anti-inflammatory efficacy .
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of the compound. It was found to exhibit significant free radical scavenging activity, contributing to its overall therapeutic potential . This aspect is particularly relevant in chronic inflammatory conditions where oxidative stress plays a critical role.
Table 1: Biological Activity Summary
| Activity Type | Measurement Method | IC50 Value (μM) | Comparison Drug |
|---|---|---|---|
| COX-I Inhibition | In vitro | 22.25 | Aspirin (IC50 = 10 μM) |
| COX-II Inhibition | In vitro | 0.52 | Celecoxib (IC50 = 0.78 μM) |
| Anti-inflammatory | In vivo | 64.28% inhibition | Celecoxib (57.14%) |
| Antioxidant Activity | DPPH Assay | Not specified | Trolox (standard) |
類似化合物との比較
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituents on the pyrazolo-pyrimidine core and the acetamide side chain (Table 1).
Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives
Key Observations:
- Substituent Effects on Pharmacokinetics : Fluorine in the 4-fluorobenzyl group () enhances metabolic stability and lipophilicity compared to the 2-ethylphenyl group in the target compound .
- Radiotracer Potential: The pyrazolo[1,5-a]pyrimidine analog () demonstrates the applicability of this scaffold in radiolabeled tracers for imaging, suggesting similar utility for the target compound .
Pharmacological Implications
- Fluorinated Analogs : The 4-fluorobenzyl group in ’s compound may improve blood-brain barrier penetration compared to the target’s 2-ethylphenyl group .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
